molecular formula C27H36N4O2 B2852742 N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941959-08-6

N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2852742
M. Wt: 448.611
InChI Key: SRDUURAADMQSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide involves the reaction of cyclohexylamine with 3,4-dihydroisoquinoline-1-carboxylic acid to form N-cyclohexyl-3,4-dihydroisoquinoline-1-carboxamide. This intermediate is then reacted with 4-(dimethylamino)phenethylamine to form N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide.

Starting Materials
Cyclohexylamine, 3,4-dihydroisoquinoline-1-carboxylic acid, 4-(dimethylamino)phenethylamine, Oxalyl chloride, Triethylamine, Methanol, Diethyl ether, Sodium bicarbonate, Hydrochloric acid, Sodium hydroxide, Wate

Reaction
Step 1: Cyclohexylamine is reacted with 3,4-dihydroisoquinoline-1-carboxylic acid in methanol and diethyl ether in the presence of triethylamine to form N-cyclohexyl-3,4-dihydroisoquinoline-1-carboxamide., Step 2: N-cyclohexyl-3,4-dihydroisoquinoline-1-carboxamide is reacted with 4-(dimethylamino)phenethylamine in methanol and diethyl ether in the presence of triethylamine to form N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide., Step 3: N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is purified by recrystallization from methanol and diethyl ether., Step 4: The final product is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

properties

IUPAC Name

N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h6-9,12-15,23,25H,3-5,10-11,16-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUURAADMQSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

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